ETHYLENEDIOXY SPIPERONE
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Overview
Description
ETHYLENEDIOXY SPIPERONE is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYLENEDIOXY SPIPERONE typically involves multiple steps. One common method includes the reaction of tosylate with 1,3,8-triazaspiro[4.5]decane-4-one . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The yield of this reaction is around 20%, and the product is obtained as a white solid with a melting point of 171–173 ºC .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity. This could include the use of advanced purification techniques and continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYLENEDIOXY SPIPERONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
ETHYLENEDIOXY SPIPERONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Explored for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYLENEDIOXY SPIPERONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-1,3,8-triazaspiro[4,5]decan-4-one
- 8-[2-(1-Oxo-1,2,3,4-tetrahydro-3-naphtyl)methyl]-1,3,8-triazaspiro[4.5]decan-4-one
Uniqueness
ETHYLENEDIOXY SPIPERONE is unique due to its specific spirocyclic structure and the presence of multiple functional groups
Properties
CAS No. |
54080-21-6 |
---|---|
Molecular Formula |
C25H30FN3O3 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
8-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C25H30FN3O3/c26-21-9-7-20(8-10-21)25(31-17-18-32-25)11-4-14-28-15-12-24(13-16-28)23(30)27-19-29(24)22-5-2-1-3-6-22/h1-3,5-10H,4,11-19H2,(H,27,30) |
InChI Key |
SFQUTTGZLHJZLP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC4(OCCO4)C5=CC=C(C=C5)F |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC4(OCCO4)C5=CC=C(C=C5)F |
54080-21-6 | |
Origin of Product |
United States |
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